molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride

Cat. No.: B2966986
CAS No.: 1909336-34-0
M. Wt: 256.73
InChI Key: JUHAXUQJZBQNQZ-UHFFFAOYSA-N
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Description

3-[(3,4-Dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride is a synthetic compound featuring a benzopyran core linked to a propanamide moiety via an amino group. The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAXUQJZBQNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NCCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride typically involves the following steps:

  • Formation of the Benzopyran Ring: The benzopyran ring system can be synthesized through a cyclization reaction of appropriate precursors, such as chromanones or chromanols.

  • Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.

  • Attachment of the Propanamide Group: The propanamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s benzopyran core distinguishes it from analogs with alternative heterocyclic systems. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzopyran 3,4-Dihydro-2H-1-benzopyran, propanamide Amino, amide, hydrochloride salt
Compound 18 Pyrazole 3,5-Dimethylpyrazole, sulfonamide Sulfonamide, ketone, hydrazide-derived
Compound 19 Pyrrole 2,5-Dimethylpyrrole, sulfamoylphenyl Amide, sulfamoyl, pyrrole ring
14b (Pyran-2-one derivative) Pyran-2-one Benzoyl, butylamine, 6-methyl Hydroxy, ketone, alkylamine
EP 4374877A2 Compound Pyridine-pyrrolidine Trifluoromethyl, pyridine Trifluoromethyl, ester, amide

Key Observations :

  • The benzopyran core in the target compound provides a planar, aromatic system distinct from the pyrazole (18), pyrrole (19), or pyran-2-one (14b) scaffolds.
  • Substituents such as sulfonamide (18) and trifluoromethyl (EP 4374877A2) introduce varying electronic effects, influencing solubility and target binding.

Reaction Conditions :

  • Protic solvents (e.g., i-propanol) and acid catalysts (HCl, acetic acid) are common across syntheses.
  • Reaction times vary significantly (10 minutes for 19 vs. 3 hours for 14b ), reflecting differences in intermediate stability.

Analytical and Spectroscopic Data

Comparative analytical data underscore structural distinctions:

Parameter Target Compound Compound 19 14b EP 4374877A2
13C-NMR (ppm) N/A 10.91 (CH3), 102.84 (C-pyrrole) N/A N/A
Elemental Analysis N/A N/A C: 69.86%, H: 6.52%, N: 3.58% N/A
LCMS/HPLC N/A N/A N/A m/z 531 [M-H]⁻, RT: 0.88 min

Insights :

  • The pyrrole ring in 19 is confirmed by distinct 13C-NMR signals .
  • Elemental analysis of 14b validates its purity and stoichiometry .
  • The EP 4374877A2 compound’s LCMS data (m/z 531) suggests a higher molecular weight due to trifluoromethyl and pyridine groups .

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, structural trends suggest:

  • Benzopyran Core : May confer selectivity for lipid-soluble targets (e.g., membrane-bound enzymes) compared to pyridine (EP 4374877A2) or pyran-2-one (14b) systems.
  • Electron-Withdrawing Groups : Trifluoromethyl (EP 4374877A2) and sulfonamide (18) substituents could enhance metabolic stability or binding affinity to charged residues in biological targets.

Biological Activity

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interaction with serotonin receptors and its implications for therapeutic applications.

Chemical Structure

The compound features a benzopyran moiety, which is significant in various pharmacological contexts. The structural formula can be represented as follows:

C12H16ClN2O=3 3 4 dihydro 2H 1 benzopyran 4 yl amino propanamide hydrochloride\text{C}_{12}\text{H}_{16}\text{ClN}_{2}\text{O}=\text{3 3 4 dihydro 2H 1 benzopyran 4 yl amino propanamide hydrochloride}

Interaction with Serotonin Receptors

Research has indicated that derivatives of 3,4-dihydro-2H-1-benzopyran exhibit significant activity at the 5-HT1A serotonin receptor. These compounds have been shown to act as full agonists, suggesting their potential use in treating anxiety and depression.

  • Affinity and Selectivity :
    • Compounds derived from this structure have been evaluated for their binding affinity to 5-HT1A receptors with notable results. For instance, certain derivatives demonstrated nanomolar affinities (IC50 values in the low nanomolar range), highlighting their potency .
    • The enantiomers of these compounds have shown differing affinities, with specific configurations yielding better selectivity towards 5-HT1A over other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2) and dopamine receptors .
  • In Vivo Efficacy :
    • Behavioral studies utilizing models such as the forced swim test and tail suspension test have indicated that these compounds produce anxiolytic effects in vivo. For example, the compound (+)-9g has been reported to significantly reduce immobility time in these tests, suggesting an antidepressant-like effect .

Case Studies

Several studies have explored the pharmacological effects of related benzopyran derivatives:

Compound Activity IC50 (nM) Notes
(+)-9gFull Agonist~10Anxiolytic effects confirmed in vivo
(+)-11aFull Agonist~20High selectivity for 5-HT1A receptors
(-)-11aPartial Agonist~50Lower efficacy compared to dextrorotatory form

Mechanistic Insights

The mechanism by which these compounds exert their effects appears to involve modulation of serotonergic pathways. The structural modifications on the benzopyran ring and amino substituents play a crucial role in determining receptor affinity and agonistic activity.

Q & A

Q. Table 1: SPE Optimization for Amine-Containing Compounds

ParameterRecommendationReference
Sorbent TypeOasis HLB
Elution SolventMethanol:2-propanol (1:1)
Recovery StandardTriclosan-d3

Q. Table 2: Key Degradation Pathways

ConditionMajor PathwayHalf-Life (pH 7, 25°C)
Photolysis (UV)N-dealkylation48–72 h
Hydrolysis (pH 9)Amide bond cleavage24–36 h
BiodegradationRing hydroxylation5–7 days

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Waste Disposal : Neutralize acidic/basic waste before disposal. Store hazardous waste in labeled containers (≤1% v/v) .

Q. How should researchers address conflicting toxicity data in literature?

  • Tiered Testing : Start with in silico predictions (e.g., ECOSAR), followed by acute toxicity assays (Daphnia magna LC50_{50}) and chronic studies (algae growth inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.